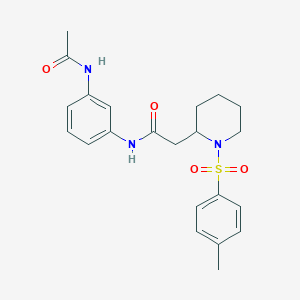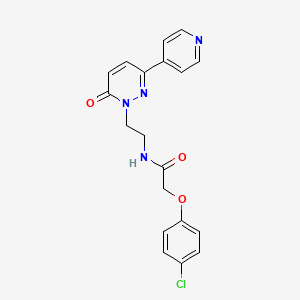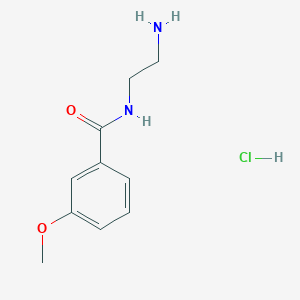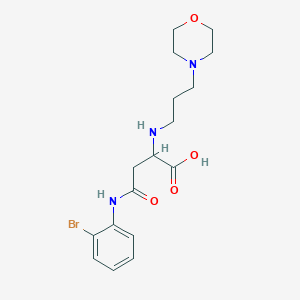
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as FPA-124, is a small molecule drug that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Reactions
Research into N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide and its derivatives highlights various synthesis methods, including one-pot reactions and photochemical processes. For example, a series of acetamide derivatives has been synthesized using environmentally friendly one-pot reactions, showcasing efficient and straightforward protocols (Raju et al., 2022). Additionally, photochemical syntheses involving heterocyclic diarylacetylenes and naphthalene have been explored, indicating the potential for creating complex molecular structures through photo-addition reactions (Teitei et al., 1972).
Molecular Structure Analysis and Interaction Studies
Investigations into compounds structurally similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide have provided insights into molecular interactions and structural stability. For instance, studies on the molecular structure of related compounds reveal stabilization by N-H···O contacts and weak C-H···π and Se···N interactions, enhancing our understanding of noncovalent interactions in crystal packing (Gouda et al., 2022). Density functional theory (DFT) calculations further aid in determining stability and chemical reactivity, providing a basis for exploring electron-rich and electron-poor sites within these molecules.
Pyrolysis and Thermal Degradation Studies
Pyrolysis studies of N-acetylglucosamine, which shares structural features with the acetamide derivatives of interest, yield valuable products like acetamidofurans and acetamidopyrones, offering insights into the thermal degradation behavior of these compounds. This research identifies specific pyrolysis products that can serve as indicators for the presence of related compounds in biological or geochemical samples (Franich et al., 1984).
Photoreactivity and Photochromic Properties
Explorations into the photoreactivity of related compounds have uncovered their potential for [4+4] photocycloaddition reactions with furan and naphthalene, suggesting avenues for the creation of photochromic materials. These reactions, characterized by regio- and stereospecificity, highlight the possibility of utilizing such compounds in the development of materials with light-responsive properties (Sieburth et al., 2000).
Applications in Chemosensors
The synthesis and characterization of derivatives similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide have led to the development of chemosensors capable of detecting transition metal ions. These compounds exhibit selectivity towards Cu2+ ions, with colorimetric changes indicating the presence of these ions, demonstrating the potential for applications in environmental monitoring and chemical sensing (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(11-18-6-3-5-17-4-1-2-7-21(17)18)24-13-16-10-20(14-23-12-16)19-8-9-26-15-19/h1-10,12,14-15H,11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNTVAPJHJKQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2931319.png)
![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/no-structure.png)
![N-(3-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931324.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2931325.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2931326.png)

![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2931329.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2931331.png)

![N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931334.png)
![N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2931337.png)